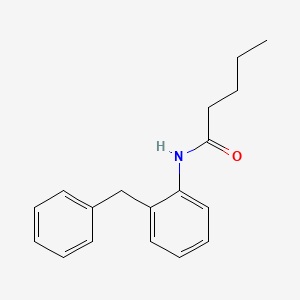

N-(2-benzylphenyl)pentanamide

Description

Properties

IUPAC Name |

N-(2-benzylphenyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-3-13-18(20)19-17-12-8-7-11-16(17)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQTUHOXIZQJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization of N-(2-benzylphenyl)pentanamide

Conformational analysis is a critical first step in molecular modeling, aiming to identify the most stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, which possesses several rotatable single bonds, this analysis reveals the low-energy shapes the molecule is likely to adopt, which in turn governs its interactions with biological targets. nih.gov

The process begins with generating a variety of possible conformations by systematically rotating the molecule's flexible bonds, such as those in the pentyl chain and the bond connecting the two phenyl rings. Subsequently, energy minimization is performed to identify the most stable structures. This is an optimization process that adjusts the geometry of the molecule to find the arrangement with the lowest potential energy. Common algorithms used for this purpose include molecular mechanics methods like MM2, which are computationally efficient for exploring the vast conformational space. nih.gov For more refined results, quantum mechanics methods can be employed. Studies on similar N-benzyl acetamide (B32628) derivatives have successfully used such approaches to map the potential energy surface and identify stable Z and E isomers arising from hindered rotation around the amide bond. scielo.briaea.org

The energy minimization process results in a set of stable conformers, each corresponding to a local minimum on the potential energy surface. The conformer with the absolute lowest energy is termed the global minimum and represents the most probable structure of the molecule in a vacuum.

Illustrative Data: Energy Minimization of this compound Conformers This table represents a hypothetical outcome of a conformational analysis to illustrate the expected results.

| Conformer ID | Initial Potential Energy (kcal/mol) | Minimized Potential Energy (kcal/mol) | Relative Energy (kcal/mol) | Key Dihedral Angles (τ1, τ2, τ3) |

|---|---|---|---|---|

| Conf-01 | 15.78 | -5.21 (Global Minimum) | 0.00 | 178°, 65°, -175° |

| Conf-02 | 12.45 | -4.15 | 1.06 | -60°, 70°, -176° |

| Conf-03 | 18.02 | -3.98 | 1.23 | 179°, -170°, 68° |

Quantum Chemical Calculations (DFT, HOMO-LUMO, NBO)

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its stability, reactivity, and interactions. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. orientjchem.org

DFT calculations are employed to determine the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. schrodinger.com For aromatic amides, this gap can be calculated to predict their electronic behavior and potential for charge transfer interactions. researchgate.net

Table: Calculated Frontier Orbital Energies and Reactivity Descriptors Values are representative for aromatic amide structures and are presented for illustrative purposes.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.02 eV |

| ΔE (HOMO-LUMO Gap) | Energy Gap (ELUMO - EHOMO) | 5.13 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.565 eV |

| Electronegativity (χ) | Power to attract electrons | 3.585 eV |

Natural Bond Orbital (NBO) analysis is a powerful tool used to understand the delocalization of electron density within a molecule. nih.gov It translates the complex, delocalized molecular orbitals obtained from DFT calculations into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor recognition. semanticscholar.org

The first step in a docking study involves identifying a relevant biological target. Based on the structures of similar N-phenylacetamide and N-benzylamide compounds, several classes of enzymes could be considered potential targets for this compound. For instance, various N-phenylacetamide derivatives have been investigated as inhibitors of carbonic anhydrases and cyclooxygenase-2 (COX-2). semanticscholar.orgnih.gov Other related structures have shown potential as antidepressant agents or have been docked against DNA. nih.govresearchgate.net The structural features of this compound—containing both benzyl (B1604629) and N-aryl amide motifs—make it a candidate for screening against a range of enzymes where these functionalities are known to interact.

Once a target receptor is chosen, docking simulations are performed to place the ligand into the receptor's binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. orientjchem.org

The analysis of the best-scoring poses reveals a detailed profile of the non-covalent interactions between the ligand and the receptor. These interactions are crucial for stable binding and can include:

Hydrogen Bonds: The amide group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Hydrophobic Interactions: The pentyl chain and the two phenyl rings provide extensive nonpolar surfaces that can engage in favorable hydrophobic contacts with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic rings can interact with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan through π-π stacking.

Studies on N-aryl amide analogs of piperine, for example, have used molecular docking to successfully profile these interactions and explain the compounds' biological activity. mdpi.com

Binding Affinity Predictions

Predicting the binding affinity of this compound to a specific biological target is a key step in computational drug discovery. This process involves calculating the free energy of binding between the ligand (this compound) and the receptor protein. Techniques such as molecular docking and more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) would be employed.

A hypothetical data table for predicted binding affinities is presented below to illustrate how such data would be organized.

Table 1: Predicted Binding Affinities of this compound Against Various Targets (Note: This data is illustrative and not based on actual experimental or computational results.)

| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Method |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | 150 | AutoDock Vina |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | 450 | Glide |

| 5-Lipoxygenase (5-LOX) | -8.2 | 250 | AutoDock Vina |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of biological systems.

Dynamic Behavior of this compound in Biological Systems

MD simulations would be used to study the movement and interactions of this compound within a simulated biological environment, such as a lipid bilayer or in solution with a target protein. This would help in understanding how the compound approaches and interacts with its target, and how it behaves in a physiological context. Key parameters to analyze would include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the formation of hydrogen bonds over time.

Conformational Stability within Target Binding Sites

Once docked into a binding site, MD simulations can assess the stability of the binding pose of this compound. By simulating the protein-ligand complex over several nanoseconds, researchers can observe whether the compound remains stably bound or if it undergoes significant conformational changes that might lead to its dissociation. This information is critical for validating docking results and understanding the key interactions that stabilize the complex.

Chemoinformatic Approaches

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational strategy used to identify novel molecular scaffolds that can mimic the activity of a known active compound. For this compound, this would involve searching for structurally different molecules that can present the same key pharmacophoric features. Bioisosteric replacement, a related concept, would involve replacing specific functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Starting with the structure of this compound, one could perform a similarity search to find commercially available or synthetically accessible analogs. Alternatively, a pharmacophore model could be built based on its key structural features and used to screen large compound databases.

Table 2: Hypothetical Hits from a Virtual Screening Campaign for Analogs of this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

| Compound ID | Similarity Score | Predicted Activity (IC50, nM) | Source Library |

|---|---|---|---|

| ZINC12345678 | 0.85 | 120 | ZINC |

| CHEMBL987654 | 0.82 | 200 | ChEMBL |

| VENDOR00123 | 0.79 | 350 | Vendor Database |

Structure Activity Relationship Sar Studies of N 2 Benzylphenyl Pentanamide Derivatives

Impact of Substituent Position and Electronic Properties on Biological Activity

Currently, there are no specific studies detailing the impact of substituent position and electronic properties on the biological activity of N-(2-benzylphenyl)pentanamide derivatives. In a typical SAR study, researchers would systematically introduce various substituents at different positions on both the benzyl (B1604629) and phenyl rings of the core structure. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, would be quantified using parameters like the Hammett constant. By comparing the biological activities of these derivatives, chemists could deduce which positions are sensitive to substitution and what electronic features enhance or diminish activity. For instance, it would be crucial to explore substitutions on the ortho-, meta-, and para-positions of both aromatic rings to map out the electronic and steric requirements for optimal interaction with a biological target.

Role of Stereochemistry in Activity and Selectivity

The role of stereochemistry in the activity and selectivity of this compound derivatives has not been specifically investigated in published literature. The pentanamide (B147674) side chain does not inherently possess a chiral center unless substituted. However, if a chiral center were introduced, for example, by substitution on the aliphatic chain, it would be imperative to separate and test the individual enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. One enantiomer may fit perfectly into a receptor's binding site, while the other may have a much lower affinity or interact with a different target altogether. Without experimental data on chiral derivatives of this compound, any discussion on stereochemical effects remains purely speculative.

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, a hypothetical pharmacophore could include the amide linkage as a hydrogen bond donor and acceptor, the two aromatic rings providing hydrophobic interactions, and specific spatial relationships between these features. However, without a set of active and inactive derivatives, it is not possible to experimentally or computationally derive a validated pharmacophore model for this specific compound class. Identifying key structural motifs would involve synthesizing and testing a variety of analogs to determine which parts of the molecule are indispensable for activity.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for this compound derivatives, a dataset of compounds with their corresponding biological activities would be required. Various molecular descriptors, such as lipophilicity (logP), molar refractivity, and electronic parameters, would be calculated for each derivative. Statistical methods like multiple linear regression or partial least squares would then be used to build a model that predicts activity based on these descriptors. No such QSAR models have been published specifically for this compound.

Link between Computational Predictions and Experimental SAR Data

The synergy between computational predictions and experimental SAR data is a cornerstone of modern drug discovery. Computational techniques like molecular docking could be used to predict how this compound derivatives might bind to a specific protein target. These predictions could then guide the synthesis of new compounds with potentially improved activity. The experimental results from testing these new compounds would, in turn, be used to refine and validate the computational models. This iterative process accelerates the optimization of lead compounds. As there is no available experimental SAR data for this compound, this crucial link between computational and experimental work cannot be established for this particular scaffold at this time.

Future Research Directions and Unexplored Potential

Expansion of Chemical Space for N-(2-benzylphenyl)pentanamide Analogues

The systematic structural modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For this compound, the expansion of its chemical space can be pursued by methodically altering its three primary structural components: the pentanamide (B147674) side chain, the benzyl (B1604629) moiety, and the phenyl ring to which the amide is attached.

Key strategies for analogue development include:

Modification of the Acyl Chain: Varying the length and branching of the pentanamide chain can influence lipophilicity and binding affinity. Introducing cyclic structures or heteroatoms (e.g., oxygen, sulfur) within the chain could impart conformational rigidity and new interaction points.

Substitution on the Benzyl Group: The aromatic ring of the benzyl substituent can be decorated with a variety of functional groups (e.g., halogens, hydroxyl, methoxy, nitro groups) at the ortho, meta, or para positions to probe electronic and steric effects on target interaction.

Substitution on the Phenyl Ring: Similar to the benzyl group, the N-phenyl ring can be substituted to modulate electronic properties and introduce new vectors for binding.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to enhance desired properties. For instance, the amide bond could be replaced with a reverse amide, ester, or a 1,2,3-triazole ring, which can engage in similar hydrogen bonding and dipole interactions. nih.gov

| Structural Component | Modification Strategy | Rationale | Example Modifications |

|---|---|---|---|

| Pentanamide Chain | Chain Length Variation | Modulate lipophilicity and explore binding pocket depth. | Propanamide, Hexanamide, Butanamide |

| Pentanamide Chain | Introduction of Unsaturation/Cyclization | Introduce conformational constraints. | Cyclopentylcarboxamide, Pentenamide |

| Benzyl Group | Aromatic Substitution | Alter electronic properties and introduce new binding interactions. | 4-fluorobenzyl, 4-methoxybenzyl, 3-chlorobenzyl |

| N-Phenyl Ring | Aromatic Substitution | Modulate amide bond character and overall molecular properties. | 4-chloro-2-benzylphenyl, 5-methyl-2-benzylphenyl |

| Amide Linker | Bioisosteric Replacement | Improve metabolic stability and modify binding modes. | Reverse amide, Ester, Thioamide |

Exploration of Novel Biological Targets and Therapeutic Areas

Identifying the molecular targets of this compound and its analogues is crucial for defining their therapeutic potential. A broad-based screening approach is a logical first step to uncover novel biological activities. The structural features of the compound, particularly the quinoxaline-like arrangement in some related molecules, suggest potential applications in areas such as oncology and infectious diseases. nih.govresearchgate.netmdpi.com

Future research should involve:

High-Throughput Screening (HTS): Testing the compound library against large panels of validated biological targets, including enzymes (e.g., kinases, proteases, HDACs), G-protein coupled receptors (GPCRs), and ion channels.

Phenotypic Screening: Evaluating the effects of the compounds on whole cells or organisms to identify desired physiological outcomes (e.g., anti-proliferative, anti-inflammatory, or antimicrobial effects) without prior knowledge of the specific target. nih.govmdpi.com For example, compounds could be tested against a panel of cancer cell lines to identify potential anti-cancer activity. researchgate.netmdpi.com

Target Deconvolution: For compounds that show activity in phenotypic screens, subsequent studies using techniques like affinity chromatography, chemical proteomics, or genetic approaches would be necessary to identify the specific molecular target responsible for the observed effect.

| Therapeutic Area | Assay Type | Potential Targets | Example Cell Lines/Models |

|---|---|---|---|

| Oncology | Anti-proliferative Assay | Kinases, HDACs, Tubulin | MCF-7 (Breast), HCT-116 (Colon), PC-3 (Prostate) researchgate.netmdpi.com |

| Infectious Diseases | Antimicrobial Susceptibility Testing | Bacterial or Fungal Enzymes | S. aureus, E. coli, C. albicans |

| Inflammation | Cytokine Release Assay | COX, LOX, JAK/STAT pathway proteins | LPS-stimulated macrophages |

| Neuroscience | Receptor Binding Assay | GPCRs, Ion Channels | HEK293 cells expressing target receptor |

Advanced Mechanistic Characterization Techniques

Once a biological target is identified, a deep understanding of the compound's mechanism of action (MoA) is essential for further development. Advanced biophysical and structural biology techniques can provide atomic-level insights into the drug-target interaction.

Key techniques to be employed include:

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These methods provide quantitative data on the binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics of the interaction between the compound and its target protein.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can solve the three-dimensional structure of the compound bound to its target, revealing the precise binding mode and key molecular interactions.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can identify regions of the target protein that undergo conformational changes upon compound binding, providing insights into allosteric regulation.

Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the efficiency of identifying promising candidates. fnasjournals.comnih.govnih.gov These computational tools can be applied throughout the discovery pipeline for this compound.

Applications of AI/ML include:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of newly designed analogues before they are synthesized, thus prioritizing the most promising candidates. nsf.govresearchgate.net

Virtual Screening: Using machine learning models to screen vast virtual libraries of compounds to identify those with a high probability of binding to the desired target.

De Novo Drug Design: Employing generative models to create novel molecular structures based on the this compound scaffold that are optimized for specific properties like high potency and low toxicity. nih.gov

ADMET Prediction: Utilizing AI algorithms to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues, helping to identify and mitigate potential liabilities early in the discovery process.

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| Predictive QSAR | Build models correlating structural features with biological activity. | Prioritization of synthetic targets with high predicted potency. |

| Generative Modeling | Design novel molecules with desired properties from scratch. nih.gov | Identification of novel, patentable chemical matter. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles using computational models. | Early-stage deselection of compounds with poor drug-like properties. |

| Target Prediction | Use algorithms to analyze compound structure and predict likely biological targets. | Hypothesis generation for new therapeutic applications. fnasjournals.com |

Development of Prodrug Strategies and Delivery Systems

Even a potent and selective compound can fail if it has poor biopharmaceutical properties, such as low solubility or poor membrane permeability. Prodrug strategies and advanced drug delivery systems offer powerful solutions to overcome these challenges. infontd.orgepa.gov A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug. epa.gov

Potential prodrug approaches for this compound could involve:

Improving Aqueous Solubility: Attaching a polar, cleavable moiety, such as a phosphate (B84403) or an amino acid, to the molecule.

Enhancing Membrane Permeability: Masking polar functional groups with lipophilic promoieties that are cleaved after crossing cell membranes. mdpi.comnih.gov For example, N-acyloxymethyl or N-alkoxycarbonyl derivatives could be synthesized. nih.gov

Targeted Delivery: Conjugating the compound to a ligand that is recognized by a specific receptor on target cells, thereby concentrating the drug at the site of action.

Beyond prodrugs, formulating this compound into advanced delivery systems like lipid nanoparticles, polymeric micelles, or liposomes could further enhance its therapeutic index by improving stability, altering pharmacokinetic profiles, and enabling targeted delivery.

| Prodrug Strategy | Promoieties | Attachment Site | Goal | Activation Mechanism |

|---|---|---|---|---|

| Phosphate Esters | Phosphate group | A hydroxyl group (if introduced on a ring) | Increase aqueous solubility | Alkaline phosphatases |

| Amino Acid Conjugates | Glycine, Alanine, etc. | Amide nitrogen or a new carboxyl group | Utilize amino acid transporters for uptake | Peptidases |

| Carbamates | Alkoxycarbonyl groups | Amide nitrogen | Modulate lipophilicity and stability nih.gov | Esterases/Chemical hydrolysis |

Q & A

Q. Key Data :

- Typical yields range from 34–53% after purification .

- Purity is confirmed by HPLC (retention time matching standards) and ¹H/¹³C NMR .

Basic: How can spectroscopic methods confirm the structure and purity of this compound?

Answer:

- ¹H NMR : Key signals include the amide proton (δ 6.5–7.5 ppm, broad), aromatic protons (δ 7.2–7.8 ppm, multiplet), and aliphatic chain protons (δ 0.8–2.4 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .

Example : A ¹H NMR spectrum of this compound in CDCl₃ shows a singlet at δ 2.3 ppm for the pentanamide methyl group .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Answer:

- Comparative assays : Replicate studies under standardized conditions (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects) .

- Variable control : Test concentration-dependent effects (e.g., 1–100 µM) and cell lines (e.g., RAW 264.7 macrophages vs. bacterial strains) .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like bacterial enzymes (e.g., DNA gyrase) or inflammatory mediators (e.g., TNF-α) .

Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability, which can be assessed via logP calculations (e.g., predicted logP = 3.2 for this compound) .

Advanced: What computational strategies predict the interaction of this compound with biological targets?

Answer:

- Molecular docking : Use software like GOLD or AutoDock to simulate binding to targets (e.g., dopamine D3 receptors or cyclooxygenase). Key residues (e.g., Ser193 in COX-2) may form hydrogen bonds with the amide group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. RMSD values <2 Å indicate stable binding .

- Validation : Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (e.g., Kd = 1–10 µM) .

Example : Docking scores for this compound with COX-2 (ΔG = -8.2 kcal/mol) suggest moderate inhibitory potential .

Basic: What are the key chemical properties influencing reactivity?

Answer:

- Functional groups : The amide group (-CONH-) governs hydrogen bonding with biological targets, while the benzyl moiety enhances lipophilicity (clogP ≈ 3.5) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions (e.g., t₁/₂ = 2 hours at pH 2) .

- Reactivity : Undergoes oxidation at the benzyl position (e.g., with KMnO₄) to form N-(2-carboxyphenyl)pentanamide .

Q. Data :

- Molecular weight: 281.36 g/mol; melting point: 120–122°C (DSC) .

Advanced: How to design experiments to elucidate metabolic pathways?

Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled this compound to track metabolites in hepatic microsomes .

- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the pentanamide chain) and phase II conjugates (e.g., glucuronides) .

- In vitro models : Use human liver microsomes (HLMs) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Example : A metabolite with m/z 297.2 (M+H⁺) corresponds to hydroxylation at the pentanamide chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.